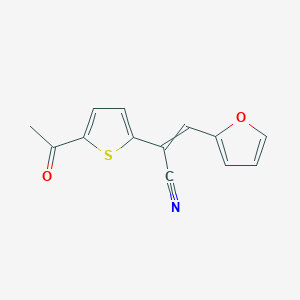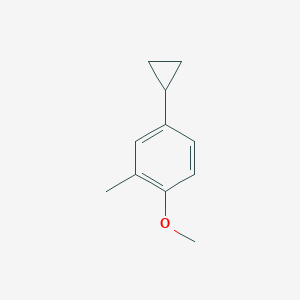
2-Methyl-4-cyclopropylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-cyclopropylanisole is an organic compound with the molecular formula C11H14O It is a derivative of anisole, where the methoxy group is substituted at the para position with a cyclopropyl group and a methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-cyclopropylanisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, starting with 2-methylphenol, a Friedel-Crafts alkylation can be performed using cyclopropylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-4-cyclopropylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-4-cyclopropylphenol.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated anisole derivatives.
科学研究应用
2-Methyl-4-cyclopropylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2-Methyl-4-cyclopropylanisole involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall reactivity and selectivity.
相似化合物的比较
Similar Compounds
Anisole: Lacks the cyclopropyl and methyl groups, making it less sterically hindered.
2-Methylphenol: Lacks the methoxy and cyclopropyl groups, affecting its reactivity and applications.
4-Cyclopropylanisole: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness
2-Methyl-4-cyclopropylanisole is unique due to the combination of the methoxy, methyl, and cyclopropyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
4-cyclopropyl-1-methoxy-2-methylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-7-10(9-3-4-9)5-6-11(8)12-2/h5-7,9H,3-4H2,1-2H3 |
InChI 键 |
JJVDBNQKSWTNPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)

![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
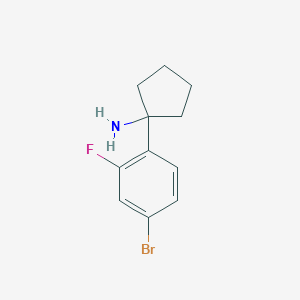
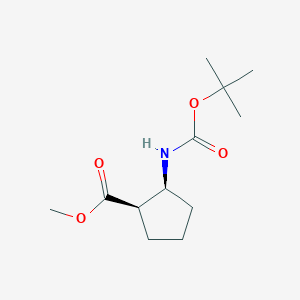
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
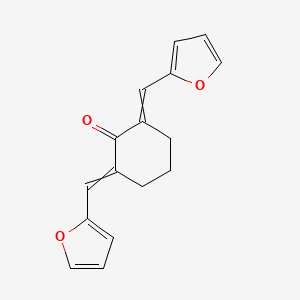
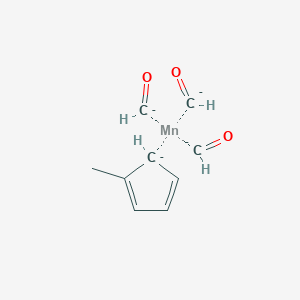
![1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B11726583.png)
![3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726585.png)
![1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11726587.png)
